molecular formula C22H24BrN3O5 B3409242 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide CAS No. 892285-45-9

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Cat. No. B3409242
CAS RN: 892285-45-9
M. Wt: 490.3 g/mol
InChI Key: BKVYPEUJWDDOTH-UHFFFAOYSA-N
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Description

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide is a useful research compound. Its molecular formula is C22H24BrN3O5 and its molecular weight is 490.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

The compound has been identified as a potential inhibitor of 3CLpro of SARS-CoV-2 , a key enzyme involved in the replication of the virus . This suggests its potential use in the development of antiviral drugs, particularly for COVID-19.

Drug Discovery and Development

The compound has been used in virtual screening and pharmacoinformatics profiling to identify promising inhibitors for various targets . This indicates its potential role in drug discovery and development processes.

Molecular Dynamics

The compound has been used in molecular dynamics simulations to study its interactions with target proteins . This could provide valuable insights into the design of more effective drugs.

Antimalarial Research

Quinazolinone compounds have broad applications including antimalarial . Given the structural similarity, this compound might also have potential antimalarial applications.

Antitumor Research

Quinazolinone compounds have applications in antitumor research . This compound might also be investigated for potential antitumor properties.

Anticonvulsant Research

Quinazolinone compounds are known for their anticonvulsant properties . This compound could potentially be used in the development of new anticonvulsant drugs.

properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrN3O5/c1-30-18-8-5-14(12-19(18)31-2)9-10-24-20(27)4-3-11-26-21(28)16-13-15(23)6-7-17(16)25-22(26)29/h5-8,12-13H,3-4,9-11H2,1-2H3,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVYPEUJWDDOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide

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